molecular formula C12H15NO2 B1220619 Diglycidylaniline CAS No. 2095-06-9

Diglycidylaniline

Cat. No.: B1220619
CAS No.: 2095-06-9
M. Wt: 205.25 g/mol
InChI Key: JAYXSROKFZAHRQ-UHFFFAOYSA-N
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Description

Diglycidylaniline (DGA) is an epoxy resin that is widely used in scientific research applications. It is a cross-linking agent that is used to modify the physical and chemical properties of various materials. DGA is synthesized through a multistep process that involves the reaction of aniline with epichlorohydrin.

Scientific Research Applications

  • Cyclization Reactions : DGA is involved in complex cyclization reactions when reacting with amines. Matějka et al. (1986) found that the reaction of DGA with N-methylaniline leads to the formation of cyclic products, including an eight-membered ring formed by the intramolecular reaction of the secondary amino group and the epoxy group in the DGA-aniline monoadduct (Matějka et al., 1986).

  • Metabolic Activity : A study by Seiler (1984) explored the metabolic activity of aromatic diglycidyl compounds like DGA. They found that DGA exhibited definite mutagenic activity in the micronucleus test, suggesting a complex interaction with biological systems (Seiler, 1984).

  • Epoxy Networks : Research by Johncock et al. (1991) on the reactions of N,N-diglycidylaniline with various anilines revealed that intramolecular cyclization is a predominant reaction, forming eight-membered dihydroxy-perhydro-diazocine rings. This research helps in understanding the structural features in epoxy networks from N-diglycidyl epoxies and amines (Johncock et al., 1991).

  • Curing Kinetics of Epoxy Resins : A study by Janeczek et al. (2009) on the curing kinetics of epoxy resin systems using N,N-Diglycidylaniline provided insights into the activation energy and frequency factor of the curing process. Their work contributes to the understanding of polymers based on N,N-diglycidylaniline (Janeczek et al., 2009).

  • Formation and Structure of Epoxide-Amine Networks : Matějka (2000) discussed the effect of reaction mechanisms on the formation, structure, and properties of various types of epoxide−amine networks based on DGA. This research has implications for the development of materials with specific mechanical and thermal properties (Matějka, 2000).

Safety and Hazards

Diglycidylaniline may cause an allergic skin reaction. It is suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and adequate ventilation are recommended when handling this compound .

Biochemical Analysis

Biochemical Properties

Diglycidylaniline plays a significant role in biochemical reactions due to its reactive epoxide groups. These groups can interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the curing of epoxy resin networks, where this compound acts as a cross-linking agent . This interaction enhances the mechanical properties and microstructure of the resulting epoxy resins . Additionally, this compound can interact with proteins and other biomolecules through its epoxide groups, forming covalent bonds that can alter the structure and function of these biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by interacting with cellular proteins and enzymes, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the kinetics of cure in epoxy resin networks, which can impact cellular processes such as cell adhesion and proliferation . Moreover, the reactive nature of its epoxide groups can lead to the formation of covalent bonds with cellular proteins, potentially altering their function and affecting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its reactive epoxide groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, such as amino acids in proteins or nucleotides in DNA . This binding can result in enzyme inhibition or activation, depending on the specific biomolecule involved. For example, this compound can inhibit enzymes involved in DNA repair, leading to changes in gene expression and cellular responses to DNA damage . Additionally, the formation of covalent bonds with proteins can alter their structure and function, impacting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to heat or light . This degradation can lead to changes in its reactivity and its effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular processes, such as changes in cell proliferation and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a reactive diluent, enhancing the properties of epoxy resins without causing significant toxic effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and alterations in metabolic processes . Studies in animal models have shown that high doses of this compound can lead to adverse effects such as liver and kidney damage, highlighting the importance of dosage control in its applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The epoxide groups in this compound can be metabolized by enzymes such as epoxide hydrolases, leading to the formation of diols . These metabolic reactions can affect the overall metabolic flux and levels of metabolites in cells. Additionally, this compound can influence the activity of enzymes involved in other metabolic pathways, potentially altering cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to various proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . These localizations can affect the activity and function of this compound, as well as its interactions with other biomolecules within these compartments .

Properties

IUPAC Name

N,N-bis(oxiran-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H15NO2/c1-2-4-10(5-3-1)13(6-11-8-14-11)7-12-9-15-12/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYXSROKFZAHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN(CC2CO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30999-33-8
Record name 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl-, homopolymer
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DSSTOX Substance ID

DTXSID50862832
Record name 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl-
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Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2095-06-9, 32144-31-3
Record name N,N-Diglycidylaniline
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Record name Diglycidylaniline
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Record name Aniline, bis(2,3-epoxypropyl)-
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Record name N,N-Diglycidylaniline
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Record name 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl-
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Record name N,N-bis(2,3-epoxypropyl)aniline
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Record name DIGLYCIDYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Diglycidylaniline has the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol.

A: Researchers commonly employ techniques like Gas Chromatography (GC) [, ], High-Performance Liquid Chromatography (HPLC) [, , , ], Infrared Spectroscopy (IR) [, ], Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) [, , , , , , , ], and Mass Spectroscopy (MS) [, ] to analyze this compound, identify impurities, and study reaction mechanisms.

A: this compound, being bifunctional, tends to form networks with lower glass transition temperatures (Tg) and thermal stability compared to trifunctional epoxy resins like N,N-diglycidyl-4-glycidyloxyaniline (DGOA) when cured with the same tetrafunctional curing agent []. This difference arises from the lower crosslinking density achievable with a bifunctional resin.

A: this compound serves as a key component in epoxy resin formulations. When cured, these formulations exhibit desirable properties like high strength, excellent adhesion, and good chemical resistance, making them suitable for applications in coatings, adhesives, composites, and electronics [, , , , ].

A: Incorporating modified zinc into epoxy coatings formulated with this compound significantly improves their anticorrosion performance on copper substrates [, ]. The optimal zinc content for enhanced corrosion protection was found to be 5 wt% [].

A: The curing process of this compound with aromatic amines is significantly influenced by intramolecular cyclization reactions [, , , , ]. This leads to the formation of small cyclic structures, resulting in networks with lower crosslinking density than expected based on reactant functionality [, ].

A: Higher curing temperatures promote cyclization reactions during the curing of this compound with amines []. This tendency towards cyclization at elevated temperatures results in a reduction in the number-average molecular weight (Mn) of the resulting polymers [].

A: Researchers utilize Density Functional Theory (DFT) calculations to optimize the geometry of this compound and understand its electronic structure []. These calculations provide insights into the molecule's reactivity and its interactions with other molecules during the curing process.

A: Using a mixture of tetrahydrofuran (THF) and dioxane as a solvent for spin-casting films of aniline-based azopolymers, which incorporate this compound, results in improved diffraction efficiency compared to films cast from THF alone []. This enhancement is attributed to the residual dioxane in the film, which creates a larger free volume in the solid state, benefiting optical properties.

A: Researchers are exploring the use of circular economy materials, such as hydroxyapatite extracted from biological waste, to develop flame-retardant epoxy composites []. Combining hydroxyapatite with this compound and other flame-retardant components shows promise in enhancing the fire safety of these materials while promoting resource efficiency and waste reduction.

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